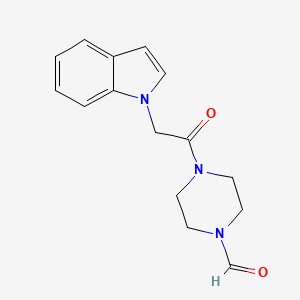
4-(1H-indol-1-ylacetyl)piperazine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(1H-indol-1-yl)acetyl)piperazine-1-carbaldehyde is a compound that features an indole moiety, a piperazine ring, and an aldehyde functional group. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
The synthesis of 4-(2-(1H-indol-1-yl)acetyl)piperazine-1-carbaldehyde typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acetylation: The indole derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Piperazine Introduction: The acetylated indole is reacted with piperazine to form the desired compound.
Industrial production methods may involve optimizing these steps for higher yields and purity, using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
4-(2-(1H-indol-1-yl)acetyl)piperazine-1-carbaldehyde can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures.
Scientific Research Applications
4-(2-(1H-indol-1-yl)acetyl)piperazine-1-carbaldehyde has several scientific research applications:
Medicinal Chemistry: Indole derivatives are known for their anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: Indole derivatives are used in the synthesis of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 4-(2-(1H-indol-1-yl)acetyl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The indole moiety can bind to various enzymes and receptors, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity . The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions .
Comparison with Similar Compounds
Similar compounds to 4-(2-(1H-indol-1-yl)acetyl)piperazine-1-carbaldehyde include other indole derivatives such as:
Indole-3-carboxaldehyde: Known for its anticancer and antimicrobial properties.
Indole-2-carboxamide: Exhibits strong enzyme inhibitory activity.
Indole-3-acetic acid: A plant hormone involved in growth and development.
The uniqueness of 4-(2-(1H-indol-1-yl)acetyl)piperazine-1-carbaldehyde lies in its combination of the indole moiety with a piperazine ring and an aldehyde group, which may confer distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C15H17N3O2 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
4-(2-indol-1-ylacetyl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C15H17N3O2/c19-12-16-7-9-17(10-8-16)15(20)11-18-6-5-13-3-1-2-4-14(13)18/h1-6,12H,7-11H2 |
InChI Key |
BITPUIKSYQCAST-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C=O)C(=O)CN2C=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-methylbenzamide](/img/structure/B14878494.png)
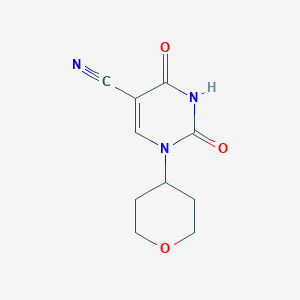
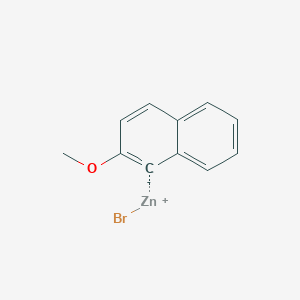
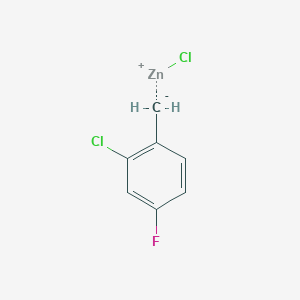
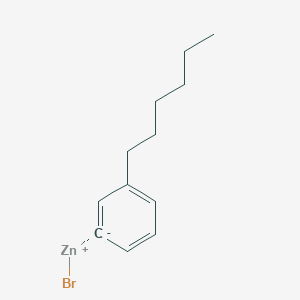
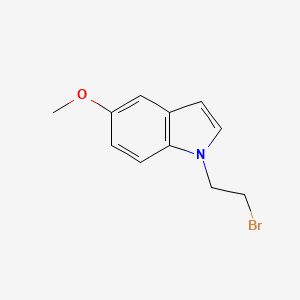
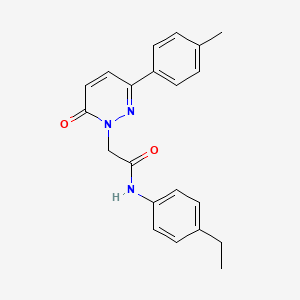
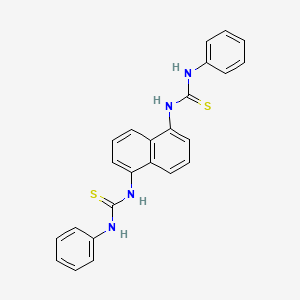
![9-Oxa-1,4-diazaspiro[5.5]undecane-2,5-dione](/img/structure/B14878548.png)
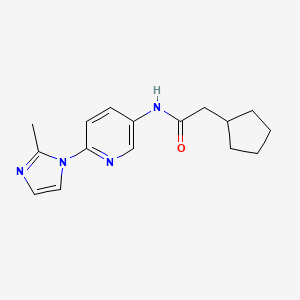

![N-[(7-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]glycine](/img/structure/B14878567.png)
![2-[(Cyclopentyloxy)methyl]-4-fluorophenylZinc bromide](/img/structure/B14878570.png)

